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Compound of Interest

Compound Name: Tris(methylamino)borane

Cat. No.: B15388924 Get Quote

Confirmation of the successful synthesis of the air-sensitive compound

Tris(methylamino)borane, a trivalent organoboron compound, is definitively achieved through

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative

analysis of its expected ¹¹B NMR signature against other aminoboranes, supported by

experimental protocols for its synthesis and spectroscopic analysis.

The synthesis of Tris(methylamino)borane is characterized by a distinctive signal in the ¹¹B

NMR spectrum. While the precise chemical shift can vary slightly based on solvent and

concentration, the expected resonance for the three-coordinate boron atom in

Tris(methylamino)borane falls within the typical range for aminoboranes. A key confirmation

of its synthesis is the observation of a 1:1:1 triplet in the ¹¹B NMR spectrum at elevated

temperatures, arising from the coupling between the boron-11 nucleus and the nitrogen-14

nucleus.

Comparative ¹¹B NMR Data
The ¹¹B NMR chemical shift is highly sensitive to the electronic environment of the boron atom.

In the case of aminoboranes, the donation of the nitrogen lone pair into the vacant p-orbital of

the boron atom results in a characteristic upfield shift compared to trialkylboranes. The degree

of this shielding is influenced by the nature of the alkyl groups on the nitrogen atom. Below is a

comparison of the ¹¹B NMR chemical shifts for Tris(methylamino)borane and related

aminoborane compounds.
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Compound Name Structure ¹¹B Chemical Shift (δ, ppm)

Tris(methylamino)borane B(NHMe)₃ 24-28 (expected range)

Tris(dimethylamino)borane B(NMe₂)₃ ~27.5

Tris(ethylamino)borane B(NHEt)₃ Not readily available

Boron Trichloride BCl₃ ~47

Trimethylborane B(CH₃)₃ ~86

Experimental Protocols
Synthesis of Tris(methylamino)borane
The synthesis of Tris(methylamino)borane is typically achieved through the reaction of a

boron halide, such as boron trichloride (BCl₃), with a primary amine, in this case, methylamine

(CH₃NH₂). The reaction is highly exothermic and must be carried out under an inert

atmosphere (e.g., nitrogen or argon) at low temperatures to control the reaction rate and

prevent the formation of side products.

Materials:

Boron trichloride (1 M solution in an inert solvent like hexanes)

Methylamine (anhydrous)

Anhydrous, inert solvent (e.g., pentane or diethyl ether)

Schlenk line apparatus

Dry ice/acetone bath

Procedure:

A Schlenk flask is charged with a solution of methylamine in the chosen inert solvent and

cooled to -78 °C using a dry ice/acetone bath.
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The boron trichloride solution is added dropwise to the stirred methylamine solution under a

positive pressure of inert gas. A white precipitate of methylammonium chloride will form.

The reaction stoichiometry is crucial; a 6-fold excess of methylamine is used to ensure

complete reaction and to neutralize the HCl byproduct. BCl₃ + 6 CH₃NH₂ → B(NHCH₃)₃ + 3

[CH₃NH₃]⁺Cl⁻

After the addition is complete, the reaction mixture is allowed to slowly warm to room

temperature while stirring.

The solid methylammonium chloride is removed by filtration under inert atmosphere.

The solvent is removed from the filtrate under reduced pressure to yield crude

Tris(methylamino)borane as a colorless, air-sensitive liquid.

¹¹B NMR Spectroscopy of Air-Sensitive
Tris(methylamino)borane
Due to its sensitivity to air and moisture, the preparation of the NMR sample must be

conducted under an inert atmosphere.

Materials:

Tris(methylamino)borane

Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

NMR tube with a J. Young valve or a standard NMR tube with a septum cap

Glovebox or Schlenk line

Procedure:

Inside a glovebox or on a Schlenk line, dissolve a small amount of

Tris(methylamino)borane in the anhydrous deuterated solvent.

Transfer the solution to the NMR tube.
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If using a J. Young tube, seal the valve. If using a standard NMR tube, cap it with a septum

and wrap it with Parafilm® for a better seal.

Acquire the ¹¹B NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify

the signal to a singlet (or a triplet at high temperature due to ¹⁴N coupling).

Logical Workflow for Synthesis Confirmation
The following diagram illustrates the logical workflow from synthesis to confirmation using ¹¹B

NMR spectroscopy.
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Caption: Workflow for Tris(methylamino)borane synthesis and confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15388924?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15388924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

